Silane, (1-cyclohexen-1-yloxy)trimethyl-
Overview
Description
Silane, (1-cyclohexen-1-yloxy)trimethyl-, is a compound that falls within the broader category of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of significant interest in various fields of chemistry due to their unique properties and potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of organosilicon compounds often involves the manipulation of silicon-containing precursors. For instance, the liquid-phase pyrolysis of methoxytris(trimethylsilyl)silane can lead to the formation of complex silanes, as demonstrated in the production of octakis(trimethylsilyl)cyclotetrasilane . Similarly, the synthesis of triorganyl(2,4,6-trimethoxyphenyl)silanes involves the use of acid-labile protecting groups for silicon, which can be selectively cleaved to obtain useful chlorosilanes . The generation of silylium ion intermediates from 1-hydroxyalkyl-tris(trimethylsilyl)silanes under strong acid conditions is another example of the synthetic strategies employed in organosilicon chemistry .
Molecular Structure Analysis
The molecular structure of organosilicon compounds can be quite diverse, with some exhibiting interesting geometries such as planar four-membered rings . X-ray crystallography and NMR spectroscopy are common techniques used to characterize these structures. For example, the crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane has been determined, providing insights into the ligand's potential for transition-metal coordination chemistry .
Chemical Reactions Analysis
Organosilicon compounds can undergo a variety of chemical reactions. The reaction of 1-sila-2,4-cyclohexadiene with tert-butyllithium/trimethylchlorosilane showcases multiple reaction types, including nucleophilic substitution and silicon-carbon bond cleavage . Hydroboration of bis(trimethylsilylethynyl)silanes with 9-borabicyclo(3.3.1)nonane offers a route to 1-sila-3-cyclopentenes and 1-sila-2,4-cyclopentadienes, demonstrating the versatility of organosilicon compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are influenced by the silicon atoms and the organic groups attached to them. These compounds are often stable and can be easy to handle, as seen with the silylation reagents that are neither moisture nor air sensitive . The electronic properties of these compounds can also be noteworthy, with some showing promise as electronic materials for organic light emitting devices and organic photovoltaic cells . The use of (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives further highlights the chemical robustness and reactivity of these materials .
Scientific Research Applications
Synthesis of Carboxamides
Tetrakis(pyridin-2-yloxy)silane [Si(OPy) 4 ] is effectively employed as a dehydrating reagent in forming various carboxamides from corresponding carboxylic acids and amines, yielding secondary or tertiary alkyl substituted ones without basic promoters (Tozawa, Yamane, & Mukaiyama, 2005).
Organosilicon Precursors for Chemical Vapor Deposition
Organosilicon compounds like trimethyl(cyclohexyl)silane Me3SiC6H11 are synthesized, purified, and identified for their thermal stability and volatility, making them suitable for chemical vapor deposition processes (Ermakova et al., 2016).
Synthesis of β-trifluoromethylstyrenes
(E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane is used in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives, exhibiting moderate to good yields (Omote et al., 2012).
Organic Chemistry Applications
3-(Trimethylsilyl)-1,4-cyclohexadiene is used as a building block for the synthesis of cyclitols, as an allylation reagent, and as a silane transfer reagent in organic chemistry (Simonneau & Oestreich, 2016).
Synthesis of Functionalized Benzosiloles
Trimethylstannyllithium promotes cyclization of (o-alkynylphenyl)silane into 3-stannylbenzosilole, enabling the modular synthesis of functionalized benzosiloles for electronic materials (Ilies et al., 2008).
Electrolyte Solvents for Li-ion Batteries
Novel silane compounds like {2-[2-(2-methoxyethoxy)ethoxy]ethoxy} trimethylsilane are synthesized for use as non-aqueous electrolyte solvents in lithium-ion batteries, demonstrating high lithium-ion conductivities (Amine et al., 2006).
Photopatternable Monolayers
Trimethoxy-[11-(2-nitrobenzyloxy)undecyl]silane and similar compounds are used for the covalent assembly of siloxane-based photopatternable monolayers, useful in generating reactive hydroxyl-terminated monolayers (Zubkov et al., 2005).
Silylation of Surfaces
Organofunctional silanes, including trimethoxyalkyl and trialkylmethoxy silanes, are used for bonding plastic substrates to PDMS membranes, enhancing the hydrophobicity and activity in applications like microfluidics (Lee & Ram, 2009).
Safety And Hazards
Silane, (1-cyclohexen-1-yloxy)trimethyl- is a flammable liquid and vapor . It may be harmful if swallowed . It causes serious eye irritation and skin irritation . It is corrosive to the respiratory tract . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
cyclohexen-1-yloxy(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEMOANGDSSPJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064441 | |
Record name | Silane, (1-cyclohexen-1-yloxy)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, (1-cyclohexen-1-yloxy)trimethyl- | |
CAS RN |
6651-36-1 | |
Record name | 1-(Trimethylsiloxy)cyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6651-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexene, 1-((trimethylsilyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006651361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexene, 1-[(trimethylsilyl)oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, (1-cyclohexen-1-yloxy)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-cyclohexen-1-yloxy)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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